molecular formula C7H8N2O3 B3241525 2-(Methylamino)-4-nitrophenol CAS No. 14703-72-1

2-(Methylamino)-4-nitrophenol

Cat. No. B3241525
CAS RN: 14703-72-1
M. Wt: 168.15 g/mol
InChI Key: OQDUNHRRMXVVFW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s role or use in industry or research .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Techniques like thermal analysis or viscosity measurements may be used .

Scientific Research Applications

Environmental Monitoring and Treatment

  • Electrochemical Detection and Photodegradation : A study by Chakraborty et al. (2021) focused on the electrochemical detection and photodegradation of 4-Nitrophenol, a toxic water pollutant. They developed Ag2O-ZnO composite nanocones for this purpose, showing promising results in simultaneous detection and removal of 4-Nitrophenol from aqueous solutions (Chakraborty et al., 2021).

  • Air Quality and Health Impact Studies : Morville et al. (2006) investigated the atmospheric concentrations of phenols and nitrophenols, including 2-(Methylamino)-4-nitrophenol, to understand their spatial and geographical variations and the role of traffic in emissions. This research is vital for understanding the environmental and health impacts of these compounds (Morville et al., 2006).

  • Biodegradation for Environmental Decontamination : Bhushan et al. (2000) explored the chemotaxis and biodegradation of 3-Methyl-4-nitrophenol by Ralstonia sp. SJ98. This research is significant for environmental decontamination and bioremediation purposes, showcasing the ability of microorganisms to degrade toxic compounds like 3-Methyl-4-nitrophenol (Bhushan et al., 2000).

Analytical Chemistry and Detection

  • Spectroscopic Analysis and Molecular Modeling : Siva Priya et al. (2013) conducted FT-IR and FT-Raman spectra analysis of nitrophenol compounds and used molecular modeling for understanding the structure and behavior of these compounds. This research aids in the development of analytical methods for nitrophenols detection (Siva Priya et al., 2013).

  • Fluorescence-Based Detection : Han et al. (2019) developed a pH-mediated reversible fluorescence nanoswitch for the detection of 4-Nitrophenol. This innovative approach offers a simple and portable method for detecting hazardous wastes like 4-Nitrophenol, crucial for environmental monitoring (Han et al., 2019).

Advanced Material Science

  • Nanocatalysts for Environmental Applications : Balasubramanian et al. (2019) synthesized CoMnO3 nanosheets as an electrocatalyst for the sensitive detection of 4-nitrophenol. Their work highlights the role of advanced nanomaterials in detecting and mitigating environmental pollutants (Balasubramanian et al., 2019).

  • Nanoparticle-Decorated Carbon Nanotubes : Al-Kahtani et al. (2018) explored the use of gold nanoparticles decorated multiwalled carbon nanotubes for the reduction of 4-nitrophenol. This study contributes to developing new materials for environmental clean-up processes (Al-Kahtani et al., 2018).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it interacts with biological systems to produce this effect .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

2-(methylamino)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-8-6-4-5(9(11)12)2-3-7(6)10/h2-4,8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDUNHRRMXVVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307671
Record name 2-(Methylamino)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14703-72-1
Record name 2-(Methylamino)-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14703-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (2 ml, 14.4 mmol) was added to a solution of 2-amino-4-nitrophenol (1) (1.54 g, 10 mmol) and methyl iodide (1 ml, 16 mmol) in methanol (10 ml). After 1 hour at 40° C., further methyl iodide (1 ml) and triethylamine (1 ml) were added and the mixture was stirred at 40° C. for a further 2 hours. The reaction mixture was concentrated to dryness in vacuo, the residue was added to aqueous 2N sodium acetate solution and the mixture was extracted with ethyl acetate. The organic phase was dried with sodium sulfate and chromatographed on silica gel (eluent dichloromethane/methanol 95/5). Yield 880 mg (52%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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